1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one
Description
1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one is a benzothiophene-derived ketone characterized by a hydroxy group at the 2-position and an acetyl group at the 3-position of the heterocyclic ring. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science due to its modular reactivity and structural versatility .
Properties
IUPAC Name |
1-(2-hydroxy-1-benzothiophen-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6(11)9-7-4-2-3-5-8(7)13-10(9)12/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFDPHISTXGHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634441 | |
| Record name | 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62218-95-5 | |
| Record name | 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with thioglycolic acid in the presence of a catalyst to form the benzothiophene ring. The resulting intermediate is then subjected to further reactions to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-(2-carboxy-1-benzothiophen-3-yl)ethan-1-one.
Reduction: Formation of 1-(2-hydroxy-1-benzothiophen-3-yl)ethanol.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and ethanone groups allows for hydrogen bonding and other interactions that can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
- Electronic Effects : Replacement of sulfur in benzothiophene with oxygen (benzofuran analogs) reduces electron delocalization, impacting reactivity in cross-coupling reactions .
- Solubility : The hydroxy group in the target compound improves aqueous solubility compared to methyl or bromo derivatives (e.g., 1-(4-bromophenyl)ethan-1-one in ).
Physicochemical and Spectroscopic Properties
Table 3: Physical and Spectral Data
- The hydroxy group in the target compound likely results in a broad IR peak ~3300 cm⁻¹, absent in methyl or bromo analogs.
Biological Activity
1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one, also known as a derivative of benzothiophene, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a hydroxy group and an ethanone moiety, which are crucial for its biological interactions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a benzothiophene core with a hydroxyl and a carbonyl group that may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxy and ethanone groups facilitate binding to active sites, modulating biological pathways such as oxidative stress response and inflammation .
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxy group is known to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is critical for preventing cellular damage associated with various diseases .
Anticancer Properties
Preliminary studies suggest that derivatives of benzothiophene, including this compound, may possess anticancer activities. For instance, related compounds have shown selective cytotoxicity against cancer cell lines, inducing apoptosis and inhibiting proliferation . The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of key enzymes involved in disease processes. For example, studies on related benzothiophene derivatives have demonstrated inhibition of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), both of which are critical targets in neurodegenerative diseases and cancer therapy respectively .
Study on Apoptosis Induction
A study evaluating the effects of benzothiophene derivatives on K562 leukemia cells found that certain compounds induced apoptosis through the activation of caspase pathways. The derivatives were shown to inhibit the release of pro-inflammatory cytokines like IL-6, which is often elevated in cancer .
Antimicrobial Activity
Additional research has highlighted the antimicrobial potential of similar compounds, suggesting that this compound may also exhibit activity against various bacterial strains. The minimum inhibitory concentration (MIC) values reported for related compounds indicate moderate antibacterial activity, especially against Gram-positive bacteria .
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
